8-iso-PGE1

Overview

Description

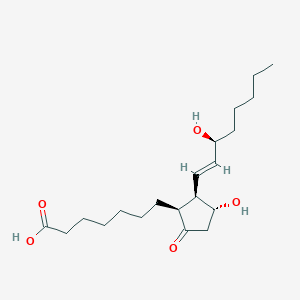

8-Isoprostaglandin E1 is a prostanoid.

Scientific Research Applications

1. Role in Airway Smooth Muscle Cell Function

8-iso-PGE1 plays a significant role in regulating the release of colony-stimulating factors from human airway smooth muscle (HASM) cells, affecting granulocyte/macrophage colony-stimulating factor (GM-CSF) and granulocyte colony-stimulating factor (G-CSF) levels. These effects are mediated by a cAMP- and PKA-dependent mechanism, primarily involving EP2 prostanoid receptors for inhibiting GM-CSF release, while both EP2- and EP4-receptor subtypes positively regulate G-CSF output (Clarke et al., 2005).

2. Vasoconstrictor Actions

This compound has been observed to have vasoconstrictor effects in pulmonary vascular smooth muscle, contributing to alterations in vascular tone. These effects are complex and involve interactions with various receptors, including EP and TP receptors, and signaling pathways involving tyrosine kinase and Rho kinase (Janssen et al., 2001).

3. Impact on Endothelial Cell Function

This compound is involved in stimulating endothelial cells to bind monocytes, a process independent of the classical inflammatory NF-kappaB pathway. This action is mediated through cyclic AMP/protein kinase A- and p38 MAP kinase-dependent pathways. The specific binding and activation process plays a crucial role in chronic inflammatory diseases such as atherosclerosis (Huber et al., 2003).

4. Enhancement of Nociception and Sensitization of Sensory Neurons

This compound contributes to nociception and the sensitization of sensory neurons. It has been shown to reduce mechanical and thermal withdrawal thresholds in rats, indicating its potential role as an inflammatory mediator enhancing nociception. This finding suggests the importance of isoprostanes in pain and sensory perception (Evans et al., 2000).

5. Regulation of Airway Smooth Muscle Responsiveness

In the context of diseases like asthma and cystic fibrosis, this compound has been found to augment airway smooth muscle responsiveness to agents like carbachol, KCl, and histamine. This enhancement of cholinergic responsiveness indicates the potential of isoprostanes to contribute to the pathology of respiratory diseases through the induction of airway smooth muscle hyperresponsiveness (Catalli & Janssen, 2004).

6. Effects on Coronary Artery

This compound is involved in modulating vasomotor tone in porcine coronary artery. It acts directly on the smooth muscle to increase K+ conductance, leading to membrane hyperpolarization and vasodilation. These actions are crucial for understanding cardiovascular function and responses during oxidative stress (Zhang et al., 2003).

Mechanism of Action

Target of Action

8-iso-PGE1, also known as Ovinonic acid, is primarily a spasmodic agent found in canine pulmonary veins . It is an isoprostane, a family of prostanoid molecules of non-cyclooxygenase origin . It has been reported to cause vasodilation , indicating that its primary targets are likely vascular smooth muscle cells.

Mode of Action

It is known to induce vasodilation, suggesting that it interacts with its targets (vascular smooth muscle cells) to relax them, thereby increasing blood flow . This vasodilatory effect is likely achieved through the inhibition of muscle contraction, which is consistent with its role as a spasmodic agent .

Biochemical Pathways

This compound is part of the isoprostane family, which are produced in vivo in humans by a non-cyclooxygenase, free radical-catalyzed mechanism . It is suggested that this compound may be involved in the regulation of inflammatory responses, as it has been found to down-regulate inflammatory factors .

Pharmacokinetics

It is known that both intra-arterial and intravenous infusions of pge1 have been used in the treatment of peripheral arterial occlusive disease .

Result of Action

The primary result of this compound action is vasodilation, which can increase blood flow and potentially alleviate conditions such as peripheral arterial occlusive disease . Additionally, it has been reported to have anti-inflammatory effects, which could be beneficial in various pathological conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of FiO2 could be reduced from 60 to 40% to maintain oxygenation . Furthermore, the presence of other biochemical factors in the environment, such as inflammatory mediators, could potentially influence the action, efficacy, and stability of this compound .

Future Directions

Biochemical Analysis

Biochemical Properties

8-iso-PGE1 interacts with various enzymes, proteins, and other biomolecules. It is recognized as a vasoconstrictor with a similar effect as PGF2α . The formal name of this compound is (8β,11α,13E,15S)-11,15-dihydroxy-9-oxo-prost-13-en-1-oic acid .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to attenuate high glucose-induced apoptosis in proximal renal tubular cells by inhibiting the JNK/Bim pathway . Furthermore, it has been shown to bind to Nurr1, an orphan nuclear receptor critical for the development, maintenance, and protection of midbrain dopaminergic neurons, and stimulate its transcriptional function .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It directly interacts with the ligand-binding domain (LBD) of Nurr1 and stimulates its transcriptional function . PGA1, a dehydrated metabolite of PGE1, couples covalently to Nurr1-LBD by forming a Michael adduct with Cys566, inducing notable conformational changes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. For instance, PGE1 administration did not change blood glucose levels but alleviated diabetic kidney injury in DKD rats . In vitro experiments showed that PGE1 significantly enhanced HG-reduced HK-2 cell viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, PGE1 and PGA1 exhibited neuroprotective effects in a Nurr1-dependent manner, prominently enhancing the expression of Nurr1 target genes in mDA neurons and improving motor deficits in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned mouse models of Parkinson’s disease .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a product of the arachidonic acid cascade, a well-studied metabolic pathway involving the conversion of arachidonic acid into various prostaglandins and other eicosanoids .

Properties

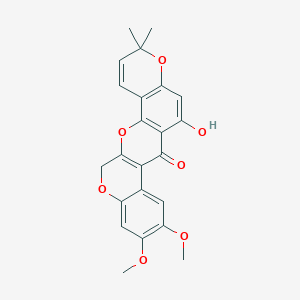

IUPAC Name |

7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPRGQOIOIIMI-JCPCGATGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901185206 | |

| Record name | (8β,11α,13E,15S)-11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Isoprostaglandin E1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21003-46-3 | |

| Record name | (8β,11α,13E,15S)-11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21003-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoprostaglandin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021003463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8β,11α,13E,15S)-11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-EPIPROSTAGLANDIN E1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84W5RE239W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Isoprostaglandin E1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-](/img/structure/B157439.png)

![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)

![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)